Cas no 50693-98-6 (methyl 2-(2-nitrophenyl)sulfanylacetate)

Methyl 2-(2-nitrophenyl)sulfanylacetate is a sulfur-containing ester derivative with a nitro-substituted phenyl group, offering utility as a versatile intermediate in organic synthesis. Its structure combines electrophilic (nitro group) and nucleophilic (sulfur) reactivity, enabling applications in the preparation of heterocycles, pharmaceuticals, and agrochemicals. The ester moiety facilitates further functionalization, while the nitrophenyl group enhances reactivity in substitution or reduction reactions. This compound is particularly valuable in constructing sulfur-bridged scaffolds or as a precursor for thioether-based ligands. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for controlled synthetic transformations. Proper handling is advised due to potential sensitivity to light or heat.
methyl 2-(2-nitrophenyl)sulfanylacetate structure
50693-98-6 structure
Product Name:methyl 2-(2-nitrophenyl)sulfanylacetate
CAS No:50693-98-6
MF:C9H9NO4S
MW:227.237061262131
CID:364283
PubChem ID:1543527
Update Time:2025-06-07

methyl 2-(2-nitrophenyl)sulfanylacetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, [(2-nitrophenyl)thio]-, methyl ester
    • methyl 2-((2-nitrophenyl)thio)acetate
    • methyl 2-(2-nitrophenyl)sulfanylacetate
    • 50693-98-6
    • methyl2-((2-nitrophenyl)thio)acetate
    • DTXSID60879774
    • methyl [(2-nitrophenyl)sulfanyl]acetate
    • AMY5121
    • 2-Nitrophenylthio-acetic acid, methyl ester
    • D86767
    • F1209-0121
    • AS-83568
    • Methyl 2-(2-nitrophenylthio)acetate
    • AKOS002665639
    • Inchi: 1S/C9H9NO4S/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3
    • InChI Key: FGUFCSUJOOUIOE-UHFFFAOYSA-N
    • SMILES: S(CC(=O)OC)C1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 227.02527
  • Monoisotopic Mass: 227.02522894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 97.4Ų

Experimental Properties

  • PSA: 69.44

methyl 2-(2-nitrophenyl)sulfanylacetate Pricemore >>

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